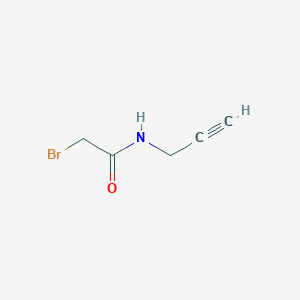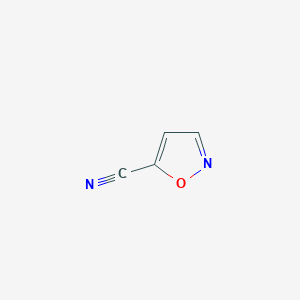
2-Amino-5-cyanobenzoic acid
Vue d'ensemble
Description
2-Amino-5-cyanobenzoic acid is a chemical compound with the molecular formula C8H6N2O2 . It is a derivative of benzoic acid, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position replaced with a cyanide group .
Synthesis Analysis
The synthesis of 2-Amino-5-cyanobenzoic acid involves various methods. One method involves the use of methyl 2-amino-5-cyanobenzoate in methanol with aqueous sodium hydroxide . Another method involves the use of lithium hydroxide in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of 2-Amino-5-cyanobenzoic acid is represented by the InChI code1S/C8H6N2O2/c9-4-5-1-2-7 (10)6 (3-5)8 (11)12/h1-3H,10H2, (H,11,12) . The exact mass of the molecule is 162.042923 Da . Chemical Reactions Analysis
The chemical reactions involving 2-Amino-5-cyanobenzoic acid are complex and can involve various reagents . The ratio of the number of moles of reagent to the sum of the number of moles of reagent is at least about 1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-5-cyanobenzoic acid include a molecular weight of 162.145 Da , a density of 1.4±0.1 g/cm3 , and a boiling point of 389.3±37.0 °C at 760 mmHg . The compound is solid at room temperature .Applications De Recherche Scientifique
Chemical Synthesis
“2-Amino-5-cyanobenzoic acid” is a chemical compound with the molecular formula C8H6N2O2 . It is used as a reactant in various chemical synthesis processes .
Insecticidal Applications
Certain “2-Amino-5-cyanobenzoic acid” derivatives have been disclosed for their utility as intermediates for preparing corresponding insecticidal cyanoanthranilic diamides .
Synthesis of T-box Riboswitch Antiterminator RNA-binding Oxazolidinone Derivatives
“2-Amino-5-cyanobenzoic acid” has been used as a reactant in the synthesis of T-box riboswitch antiterminator RNA-binding oxazolidinone derivatives .
Preparation of Benzoate Modified β-cyclodextrin Derivatives
This compound has also been used in the synthesis of benzoate modified β-cyclodextrin derivatives .
Synthesis of Pyrrolo [1,2-f]triazines for use as JAK2 Inhibitors
“2-Amino-5-cyanobenzoic acid” is used in the synthesis of Pyrrolo [1,2-f]triazines, which are used as JAK2 inhibitors .
Mécanisme D'action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various other compounds , suggesting that its targets could be diverse depending on the final product it is used to create.
Action Environment
It is noted that this compound should be stored in a dark place under an inert atmosphere at room temperature , suggesting that light, oxygen, and temperature could potentially affect its stability.
Propriétés
IUPAC Name |
2-amino-5-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNZNIJPAYTWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434821 | |
| Record name | 2-Amino-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-cyanobenzoic acid | |
CAS RN |
99767-45-0 | |
| Record name | 2-Amino-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key advantages of the synthetic methods described in the paper for producing 2-amino-5-cyanobenzoic acid derivatives?
A1: The paper outlines a novel approach for synthesizing 2-amino-5-cyanobenzoic acid derivatives. [] The key advantages lie in the use of readily available starting materials and the potential for scalability. Specifically, the method utilizes a nickel-catalyzed coupling reaction, which is a well-established technique in organic synthesis. This approach may offer benefits in terms of cost-effectiveness and efficiency compared to other potential synthetic routes. Furthermore, the paper describes a method for removing nickel impurities, which is crucial for obtaining a pure final product. This is particularly important for potential pharmaceutical applications where metal contamination is highly undesirable.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)






![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)



